Fluorosulfonyloxycyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluorosulfonyloxycyclopropane: is a chemical compound characterized by the presence of a fluorosulfonyl group attached to a cyclopropane ring
Synthetic Routes and Reaction Conditions:
Direct Fluorosulfonylation: This method involves the direct introduction of a fluorosulfonyl group to a cyclopropane ring. It is a concise and efficient approach, often utilizing fluorosulfonyl radicals as intermediates.
Photoredox Catalytic Radical Fluorosulfonylation: This method employs photoredox catalysis to generate fluorosulfonyl radicals, which then react with olefins to form this compound. This approach is advantageous due to its bench-stable reagents and high yields.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to convert this compound into its corresponding reduced forms.
Substitution: Substitution reactions involving the fluorosulfonyl group can lead to the formation of different functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Sulfonyl fluorides, sulfonic acids, and other oxidized derivatives.
Reduction Products: Cyclopropanes with reduced fluorosulfonyl groups.
Substitution Products: Functionalized cyclopropanes with different substituents.
Mechanism of Action
Safety and Hazards
Future Directions
Scientific Research Applications
Chemistry: Fluorosulfonyloxycyclopropane is used in organic synthesis as a building block for the construction of complex molecules. Its unique reactivity makes it a valuable reagent in various synthetic pathways.
Biology: In chemical biology, this compound is employed as a bioorthogonal probe due to its ability to react selectively with specific biomolecules. This property is useful in labeling and tracking biological processes.
Medicine: . Its incorporation into drug molecules can enhance their efficacy and selectivity.
Industry: this compound is utilized in materials science for the preparation of advanced materials with unique properties. It is also used in polymer synthesis to create novel polymeric materials.
Comparison with Similar Compounds
Fluorosulfonylbenzene: Similar in structure but lacks the cyclopropane ring.
Fluorosulfonylalkanes: Similar fluorosulfonyl group but different alkane backbones.
Fluorosulfonylalkenes: Similar fluorosulfonyl group but with an alkene group instead of cyclopropane.
Uniqueness: Fluorosulfonyloxycyclopropane is unique due to its combination of the fluorosulfonyl group and the cyclopropane ring, which imparts distinct reactivity and stability compared to other similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
fluorosulfonyloxycyclopropane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5FO3S/c4-8(5,6)7-3-1-2-3/h3H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POYDMIVACOPVKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5FO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.